Loperamide oxide
Overview
Description
Loperamide oxide is a derivative of loperamide, a well-known antidiarrheal agent. It is a synthetic compound that acts on the opioid receptors in the gastrointestinal tract to reduce bowel movements and alleviate diarrhea. This compound is particularly noted for its enhanced stability and efficacy compared to its parent compound, loperamide .
Mechanism of Action
Target of Action
Loperamide oxide is a prodrug of loperamide . Loperamide primarily acts on the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle . These receptors play a crucial role in controlling bowel movement and fluid secretion in the gastrointestinal tract .
Mode of Action
Upon administration, this compound is reduced to loperamide . Loperamide then binds to the mu-opioid receptors, leading to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity . This results in decreased peristalsis (intestinal movement) and fluid secretion, thereby controlling diarrhea .
Biochemical Pathways
Loperamide affects several biochemical pathways. It decreases peristalsis and fluid secretion, resulting in longer gastrointestinal transit time and increased absorption of fluids and electrolytes from the gastrointestinal tract . Loperamide is metabolized by the cytochrome P450 (CYP) system and is a substrate for the CYP3A4 isoenzyme . It is also involved in the metabolism of loperamide to N-demethylated loperamide (DLOP) in human liver microsomes .
Pharmacokinetics
The pharmacokinetics of loperamide, after oral administration of increasing doses of this compound, has been investigated . Loperamide is extracted in the gastrointestinal tract and metabolized in the liver by the cytochrome P450 pathway . The drug is metabolized in the liver via CYP2C8 and CYP3A4 to desmethyl-loperamide . This pathway allows for decreased gastrointestinal uptake and, thus, enhanced elimination through bile excretion .
Result of Action
The binding of loperamide to mu-opioid receptors inhibits the excitability of enteric neurons, leading to decreased peristalsis and fluid secretion . This results in longer gastrointestinal transit time and increased absorption of fluids and electrolytes from the gastrointestinal tract . These actions help control diarrhea.
Action Environment
Environmental factors can influence the action of this compound. For instance, the gut microbiota can affect the stability and efficacy of the drug . Additionally, the presence of CYP3A4 inhibitors may elevate loperamide concentrations, potentially affecting its efficacy and safety . .
Biochemical Analysis
Biochemical Properties
Loperamide oxide, like its parent compound Loperamide, acts on the mu-opioid receptor expressed on the circular and longitudinal intestinal muscle . Receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity . By inhibiting the excitability of enteric neurons, this compound suppresses the overactive bowel movements associated with diarrhea .
Cellular Effects
This compound, through its interaction with the mu-opioid receptor, can influence various cellular processes. It has been shown to have an effect on gastrointestinal motility, reducing the speed at which substances pass through the gut . This can influence cell signaling pathways, gene expression, and cellular metabolism within the cells of the gastrointestinal tract .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the mu-opioid receptor, leading to the recruitment of G-protein receptor kinases . This triggers a cascade of molecular events that ultimately result in the inhibition of enteric nerve activity . This mechanism is responsible for the drug’s antidiarrheal effects .
Temporal Effects in Laboratory Settings
It is known that Loperamide, the parent compound, has a plasma half-life of 7 to 15 hours in humans . This suggests that this compound may also have a long duration of action.
Dosage Effects in Animal Models
It is known that Loperamide, the parent compound, has a significant constipating effect in healthy volunteers . This suggests that this compound may also exhibit dose-dependent effects in animal models.
Metabolic Pathways
The primary metabolic pathway of Loperamide, the parent compound of this compound, is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 play a minor role in Loperamide N-demethylation . Metabolites of Loperamide are pharmacologically inactive .
Transport and Distribution
It is known that Loperamide, the parent compound, is a substrate of P-glycoprotein . This suggests that this compound may also interact with transporters or binding proteins, influencing its localization or accumulation within cells and tissues.
Subcellular Localization
Given its interaction with the mu-opioid receptor, it is likely that it localizes to the cell membrane where this receptor is expressed
Preparation Methods
Synthetic Routes and Reaction Conditions: Loperamide oxide can be synthesized from loperamide or loperamide hydrochloride. The process involves reacting loperamide in an organic solvent in the presence of a catalyst. Common catalysts include molybdic acid, selenium dioxide, sodium tungstate, benzene selenic acid, and titanium silicone oxide . The reaction is typically carried out under controlled conditions to ensure selective oxidation and minimize side reactions.
Industrial Production Methods: The industrial production of this compound involves a two-step process. First, loperamide is oxidized in the presence of a catalyst to form this compound. This is followed by a reaction with water and an organic solvent containing water to produce this compound monohydrate . This method is efficient and allows for large-scale production with minimal purification steps.
Chemical Reactions Analysis
Types of Reactions: Loperamide oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction in its synthesis.
Reduction: Can be reduced back to loperamide under specific conditions.
Substitution: Reacts with different reagents to form various derivatives.
Common Reagents and Conditions:
Oxidation: Catalysts like molybdic acid and selenium dioxide.
Reduction: Reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: Various organic solvents and reagents depending on the desired derivative.
Major Products:
Loperamide: The reduction product.
Loperamide derivatives: Formed through substitution reactions.
Scientific Research Applications
Loperamide oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and catalyst efficiency.
Biology: Investigated for its effects on gastrointestinal motility and opioid receptor interactions.
Medicine: Explored for its potential in treating diarrhea and other gastrointestinal disorders.
Industry: Utilized in the development of new antidiarrheal formulations and drug delivery systems
Comparison with Similar Compounds
Loperamide: The parent compound, also an antidiarrheal agent.
Diphenoxylate: Another opioid receptor agonist used to treat diarrhea.
Difenoxin: A metabolite of diphenoxylate with similar antidiarrheal properties.
Uniqueness: Loperamide oxide is unique due to its enhanced stability and efficacy compared to loperamide. It has a longer duration of action and is less likely to be metabolized quickly, making it more effective in treating chronic diarrhea .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBTJVTUVNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883171, DTXSID10869468 | |
Record name | Loperamide oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106900-12-3, 109572-89-6 | |
Record name | Loperamide oxide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loperamide oxide anhydrous, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loperamide oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14661 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Loperamide oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOPERAMIDE OXIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LOPERAMIDE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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